(5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid
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Overview
Description
(5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative with a unique structure that includes a thiophene ring and a dimethylbutylamino group
Preparation Methods
The synthesis of (5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Amino Group: The dimethylbutylamino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by the dimethylbutylamino group.
Boronic Acid Formation:
Chemical Reactions Analysis
(5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Coupling Reactions: The boronic acid group can undergo Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Scientific Research Applications
(5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of (5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes or modulate biological pathways . The thiophene ring and amino group also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
(5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid can be compared with other boronic acid derivatives and thiophene-based compounds:
Boronic Acid Derivatives: Similar compounds include phenylboronic acid and benzylboronic acid, which also interact with biological molecules through their boronic acid groups.
Thiophene-Based Compounds: Compounds such as 2-aminothiazole and 2,3,4-trisubstituted thiophenes share structural similarities and exhibit various biological activities.
Properties
Molecular Formula |
C11H20BNO2S |
---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
[5-[(3,3-dimethylbutylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C11H20BNO2S/c1-11(2,3)6-7-13-8-9-4-5-10(16-9)12(14)15/h4-5,13-15H,6-8H2,1-3H3 |
InChI Key |
VMKKMKLKSAQNFQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)CNCCC(C)(C)C)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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